molecular formula C13H17NO2 B1380527 trans-Tert-butyl 3-phenylaziridine-2-carboxylate CAS No. 925253-03-8

trans-Tert-butyl 3-phenylaziridine-2-carboxylate

Cat. No.: B1380527
CAS No.: 925253-03-8
M. Wt: 219.28 g/mol
InChI Key: SJENAWGNJMLOIZ-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-Tert-butyl 3-phenylaziridine-2-carboxylate” is a chemical compound with the empirical formula C13H17NO2 . It has a molecular weight of 219.28 . This compound is typically sold in solid form .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(OC(C)(C)C)[C@H]1N[C@@H]1C2=CC=CC=C2 . This provides a text-based representation of the compound’s structure.

Scientific Research Applications

Enantioselective Synthesis and Cyclization

  • Enantioselective Nitrile Anion Cyclization : A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy was described. This method achieved high yields and enantioselectivity for the synthesis of chiral pyrrolidine derivatives from chlorohydrin substrates, showcasing the utility of trans-Tert-butyl 3-phenylaziridine-2-carboxylate derivatives in the enantioselective synthesis of complex nitrogen-containing heterocycles (Chung et al., 2005).

Stereoselective Syntheses

  • Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-hydroxypiperidine-1-carboxylate : This research demonstrated the stereoselective synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives. The process utilized L-selectride for the stereoselective reduction to produce cis isomers, which upon Mitsunobu reaction and hydrolysis, yielded trans isomers, highlighting the synthetic versatility of tert-butyl aziridine-2-carboxylate derivatives in creating complex piperidine structures (Boev et al., 2015).

Novel Synthetic Methodologies

  • Synthesis of cis-2-Fluorocyclopropane-1-Carboxylic Acid : A novel synthetic route was developed from tert-butyl acrylate to cis-2-fluorocyclopropane-1-carboxylic acid, involving the formation of cis-2-phenylsulfinylcyclopropanecarboxylate, showcasing the application of tert-butyl carboxylate derivatives in the synthesis of fluorinated cyclopropane derivatives, a valuable scaffold in medicinal chemistry (Toyota et al., 1996).

Chiral Auxiliary and Amino Acid Synthesis

  • Use of (S)-N-tert-Butoxycarbonylaziridine-2-Carboxylate Derivatives for α-Amino Acid Synthesis : Demonstrated the synthesis of protected α-amino acids using (S)-tert-butyl-N-tert-butoxycarbonylaziridine-2-carboxylate and (S)-tert-butyl-N-tert-butoxycarbonylaziridine-2-carboxamide, reacting with copper-catalyzed Grignard reagents. This highlights the role of tert-butyl aziridine-2-carboxylate derivatives in the synthesis of α-amino acids, crucial building blocks in peptide synthesis (Baldwin et al., 1996).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with care and follow all safety protocols.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJENAWGNJMLOIZ-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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